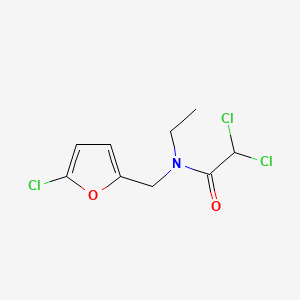
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- typically involves the reaction of 2,2-dichloroacetamide with 5-chloro-2-furanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of the furan ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted acetamides.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-ethyl-: Lacks the dichloro and furan substituents, leading to different chemical properties.
2,2-Dichloroacetamide: Similar structure but without the furan ring and N-ethyl group.
5-Chloro-2-furanyl methyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
The presence of both dichloro and furan substituents in Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
75228-85-2 |
|---|---|
Formule moléculaire |
C9H10Cl3NO2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C9H10Cl3NO2/c1-2-13(9(14)8(11)12)5-6-3-4-7(10)15-6/h3-4,8H,2,5H2,1H3 |
Clé InChI |
FDYZUFQDYVFFFC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(O1)Cl)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


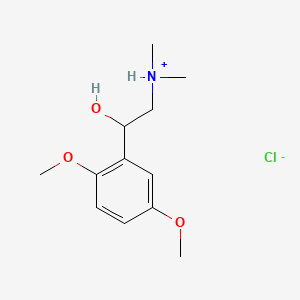

![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
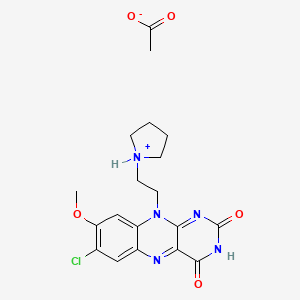
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)
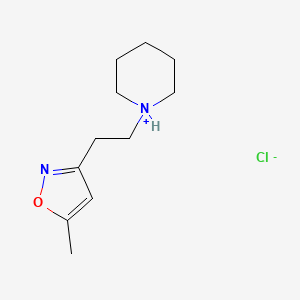
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
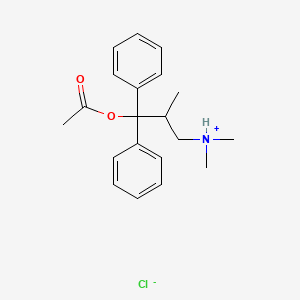


![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)



